Divinylbenzene

Catalog No.
S569095
CAS No.
1321-74-0
M.F
C10H10
C6H4(CH=CH2)2
C10H10
M. Wt
390.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Divinylbenzene

CAS Number

1321-74-0

Product Name

Divinylbenzene

IUPAC Name

1,2-bis(ethenyl)benzene

Molecular Formula

C10H10
C6H4(CH=CH2)2
C10H10

Molecular Weight

390.6 g/mol

InChI

InChI=1S/C10H10/c1-3-9-7-5-6-8-10(9)4-2/h3-8H,1-2H2

InChI Key

MYRTYDVEIRVNKP-UHFFFAOYSA-N

SMILES

C=CC1=CC=CC=C1C=C

solubility

less than 1 mg/mL at 64° F (NTP, 1992)
In water, 52 mg/l @ 25 °C /Estimated/
Solubility in water: none
0.005%

Synonyms

1,2-divinylbenzene, divinyl benzene, divinylbenzene

Canonical SMILES

C=CC1=CC=C(C=C1)C=C.C=CC1=CC(=CC=C1)C=C.C=CC1=CC=CC=C1C=C

The exact mass of the compound Divinylbenzene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as less than 1 mg/ml at 64° f (ntp, 1992)in water, 52 mg/l @ 25 °c /estimated/solubility in water: none0.005%. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Acyclic - Alkenes - Vinyl Compounds - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Divinylbenzene (DVB, CAS 1321-74-0) is a benchmark aromatic crosslinking monomer essential for synthesizing robust, three-dimensional polymer networks, most notably styrene-divinylbenzene (S-DVB) copolymers. Its rigid, bi-functional aromatic structure dictates the mechanical strength, thermal stability, and porosity of the resulting matrix. In commercial procurement, DVB is typically supplied in 55% and 80% purity grades, with the balance primarily consisting of ethylvinylbenzene (EVB). The choice of DVB grade and concentration directly controls the transition from swellable gel-type resins to highly rigid, macroporous architectures used in demanding industrial and analytical applications [1].

Substituting DVB with aliphatic crosslinkers, such as ethylene glycol dimethacrylate (EGDMA) or bisacrylamide, drastically reduces the thermal stability and chemical resistance of the polymer framework, leading to matrix degradation or collapse under elevated temperatures [1]. Furthermore, substituting high-purity DVB (e.g., 80%) with the more economical 55% grade fundamentally alters the true crosslink density and pore architecture. Because the ethylvinylbenzene impurity acts as a non-crosslinking diluent, lower-grade DVB fails to provide the mechanical rigidity and high specific surface area required for high-pressure chromatography and advanced catalytic supports[2].

Quantitative Crosslinking Efficiency of Commercial DVB Grades

Solid-state 13C NMR analysis reveals that the effective crosslink ratio in DVB resins is significantly lower than the monomer feed ratio due to the presence of ethylvinylbenzene and unreacted vinyl groups. When synthesizing highly cross-linked resins, an 80% DVB feed yields approximately 40–45% effective aromatic crosslinking, whereas a 55% DVB feed (often approximated as 50% in studies) yields only 30–35% effective crosslinking [1].

Evidence DimensionEffective aromatic crosslink ratio
Target Compound Data~40–45% effective crosslinking (using ~80% DVB feed)
Comparator Or Baseline~30–35% effective crosslinking (using ~50-55% DVB feed)
Quantified Difference~10% absolute increase in true network crosslinking
ConditionsSuspension polymerization using toluene as a porogen, quantified via single pulse excitation (SPE) NMR

Procurement must account for this non-linear efficiency drop; buyers cannot simply use DVB 55% and expect proportional mechanical rigidity to DVB 80%.

Superior Thermal Degradation Resistance vs Aliphatic Crosslinkers

DVB provides exceptional thermal stability compared to common aliphatic crosslinkers like ethylene glycol dimethacrylate (EGDMA). In comparative thermogravimetric studies of highly cross-linked porous microspheres, copolymers utilizing EGDMA exhibited severe thermal degradation with up to 89% mass loss. In contrast, DVB-based aromatic networks maintained structural integrity at much higher temperatures, yielding significant residual mass (e.g., 14.0% char formation) due to the highly stable poly(DVB) aromatic regions [1].

Evidence DimensionHigh-temperature mass loss and residual char
Target Compound Data14.0% residual mass (DVB-crosslinked copolymer)
Comparator Or Baseline89% mass loss / minimal residual mass (EGDMA-crosslinked copolymer)
Quantified Difference75% absolute difference in retained mass at elevated temperatures
ConditionsThermogravimetric analysis (TGA) in helium, measuring degradation steps up to elevated temperatures

DVB is mandatory for procuring resins that will be subjected to high-temperature industrial processes where aliphatic crosslinkers would thermally decompose.

Matrix Rigidity and Swelling Control

The concentration and purity of DVB dictate the swelling behavior and mechanical strength of the resulting polymer. High-purity DVB (80%) enables the synthesis of densely cross-linked particles that exhibit minimal swelling even in good solvents, maintaining rigid pore structures under high pressure. Conversely, lower purity grades or low DVB concentrations result in significant solvent swelling and lower mechanical strength, which deforms under elevated pressures [1].

Evidence DimensionSolvent swelling and pressure resistance
Target Compound DataDVB 80% yields rigid, non-swelling matrices stable under high pressure
Comparator Or BaselineDVB 55% or low DVB content yields highly swellable, pressure-sensitive gels
Quantified DifferenceElimination of solvent swelling, enabling high-pressure structural integrity
ConditionsPrecipitation polymerization in organic solvents (e.g., acetonitrile/toluene) for chromatography bead synthesis

Buyers must specify DVB 80% for HPLC and high-pressure applications to prevent column collapse, reserving lower DVB concentrations for applications requiring reagent diffusion.

High-Performance Liquid Chromatography (HPLC) Stationary Phases

Directly following from its ability to form rigid, non-swelling matrices (Section 3), DVB 80% is the standard procurement choice for synthesizing macroporous HPLC beads. The high crosslink density prevents resin deformation under high operational pressures, while allowing for precise tuning of specific surface area and pore diameter [1].

High-Temperature Ion-Exchange and Adsorbent Resins

Because DVB provides vastly superior thermal stability and char resistance compared to aliphatic crosslinkers like EGDMA (Section 3), it is prioritized for industrial water treatment, power plant purification, and harsh chemical processing where resins must withstand thermal and osmotic shock over thousands of regeneration cycles [2].

Precision Porosity Control in Polymeric Scaffolds

Due to the non-linear relationship between DVB feed purity and actual crosslinking efficiency (Section 3), procuring specific grades of DVB (e.g., 80% vs 55%) allows manufacturers to precisely engineer the effective crosslink ratio, dictating the final pore architecture and surface area of the resin [3].

Physical Description

Divinyl benzene appears as a water-white to straw colored liquid. Slightly less dense than water and insoluble in water. Vapors may be toxic. Used in making rubber.
Liquid
COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR.
Pale, straw-colored liquid.

Color/Form

Pale, straw-colored liquid.

XLogP3

3.5

Boiling Point

383 °F at 760 mm Hg (NTP, 1992)
392 °F (200 °C)
195 °C
392°F

Flash Point

143 °F (NTP, 1992)
169 °F (76 °C) (open cup)
57 °C (Cleveland open-cup) /DVB-22/
74 °C (Cleveland open-cup) /DVB-55/
76 °C o.c.
169°F (open cup)
(oc) 169°F

Vapor Density

Relative vapor density (air = 1): 4.48

Density

0.93 (NIOSH, 2016)
Relative density (water = 1): 0.9
0.93

LogP

log Kow = 3.8 /Estimated/
3.59 (estimated)

Melting Point

-125 °F (NTP, 1992)
Freezing point: -88 °F (-67 °C)
-66.9 - -52 °C
-125°F
-88°F

UNII

8Z4W41DJ9H

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 40 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 39 of 40 companies with hazard statement code(s):;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

0.7 mm Hg (NIOSH, 2016)
0.579 mm Hg @ 25 °C /meta-isomer/
Vapor pressure, Pa at 32.7 °C: 133
0.7 mmHg

Pictograms

Irritant

Irritant

Impurities

THE COMMERCIAL FORM /OF VINYLSTYRENE/ CONTAINS THE 3 ISOMERIC FORMS TOGETHER WITH ETHYLVINYLBENZENE & DIETHYLBENZENE.

Other CAS

91-14-5
1321-74-0
9003-69-4

Associated Chemicals

o-Divinylbenzene;91-14-5
m-Divinylbenzene;108-57-6
p-Divinylbenzene;105-06-6

Use Classification

Fire Hazards -> Flammable - 2nd degree, Reactive - 2nd degree

Methods of Manufacturing

The method of manufacture is analogous to that for styrene: endothermic dehydrogenation of an isomer mix of diethylbenzenes obtained as a side-stream of ethylbenzene production. Diethylbenzene is vaporized, diluted with superheated steam, and then passed over a catalyst at about 600 °C. The reactor effluent is mainly m- and p-DVB, the corresponding ethylvinylbenzenes, and unreacted diethylbenzene. Most of the o-diethylbenzene undergoes ring closure to naphthalene. Separation of this mixture must compete with the ready polymerization of DVB. Separation can be achieved by vacuum distillation with suitable in-process polymerization inhibitors.

General Manufacturing Information

Oil and gas drilling, extraction, and support activities
Paint and coating manufacturing
Plastic material and resin manufacturing
Wholesale and retail trade
Benzene, diethenyl-: ACTIVE
Production of these resins /ion-exchange resins containing DVB/ is estimated to increase 5-10% per year. Other markets show little growth, although research at the University of Akron indicates future increased use of thermoplastic elastomers containing DVB as the heart of a radial or star-configuration block copolymer.
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 230 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 149.4 wt%; m-divinylbenzene, 36.4 wt%; p-divinylbenzene, 18.6 wt%; total divinylbenzene, 55.0 wt%; m-ethylvinylbenzene, 25 wt%; p-ethylvinylbenzene, 13 wt%. /DVB-55/
Typical chemical analysis of divinylbenzene: polymer, 100 ppm; aldehydes as CHO, 40 ppm; peroxides as hydrogen peroxide, 5 ppm; sulfur as S, 20 ppm; TBC, 1000 ppm; total unsaturation (as ethylvinylbenzene), 83.3 wt%; m-divinylbenzene, 17.1 wt%; p-divinylbenzene, 8.2 wt%; total divinylbenzene, 25.3 wt%; m-ethylvinylbenzene, 23.1 wt%; p-ethylvinylbenzene, 10 wt%. /DVB-22/
A SLOW-RELEASE INSECTICIDAL FUMIGATION DEVICE IS OBTAINED BY IMPREGNATING PLATES MADE OF HIGH-DENSITY POROUS MATERIAL WITH DICHLOROVOS. A 360 G POROUS ALUMINA PLATE IS IMPREGNATED WITH A MIXTURE OF DICHLOROVOS 20, DIETHYL PHTHALATE 18, 4-METHOXYSYTRENE 0.4 & VINYLSTYRENE (MIXTURE OF M- & P-DIVINYLBENZENE) 1.6 G.
For more General Manufacturing Information (Complete) data for VINYLSTYRENE (6 total), please visit the HSDB record page.

Analytic Laboratory Methods

Method: OSHA 89, Gas Chromatography using Flame Ionization Detection; Analyte: divinylbenzene; Matrix: air; Reliable Quantitation Limit: 94 ppb (500 ug/cu m)

Storage Conditions

Store in a cool, dry, well-ventilated location. Outside or detached storage is preferred.
If uninhibited, store at below 90 °F. Should contain inhibitor when stored or shipped.
/Store/ separated from oxidants. Cool. Store only if stabilized.
The effectiveness of phenolic inhibitors is dependent on the presence of oxygen and the monomers must be stored under air rather than an inert atmosphere. Temp must be kept low to minimize formation of peroxides and other products. Moisture may cause rust-initiated polymerization. /Acrylic acid & derivatives/

Dates

Last modified: 08-15-2023

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